BenchChemオンラインストアへようこそ!

NMDA receptor potentiator-1

NMDA receptor NR2C subunit NR2D subunit

NMDA Receptor Potentiator-1 (Compound 1368) is a subunit-selective NR2C/D PAM essential for isolating their function from NR2A/B. Ideal for in vitro heterologous expression, ex vivo brain slice electrophysiology in cerebellum/thalamus, and in vivo rodent models of neurological disorders. Use this defined chemical benchmark to guide SAR studies and ensure experimental specificity.

Molecular Formula C26H26ClNO5
Molecular Weight 467.9 g/mol
CAS No. 486427-18-3
Cat. No. B6582588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNMDA receptor potentiator-1
CAS486427-18-3
Molecular FormulaC26H26ClNO5
Molecular Weight467.9 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)Cl)OC)OC
InChIInChI=1S/C26H26ClNO5/c1-30-20-8-10-21(11-9-20)33-16-23-22-15-25(32-3)24(31-2)14-18(22)12-13-28(23)26(29)17-4-6-19(27)7-5-17/h4-11,14-15,23H,12-13,16H2,1-3H3
InChIKeyKLJQHLQVCFUHRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NMDA Receptor Potentiator-1 (CAS 486427-18-3) | Subunit-Selective NR2C/NR2D Enhancer for Research Procurement


NMDA Receptor Potentiator-1 (CAS 486427-18-3), also designated as Compound 1368, is a synthetic small molecule that functions as a subunit-selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor . It is chemically defined as (4-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone, with a molecular formula of C26H26ClNO5 and a molecular weight of 467.94 g/mol [1]. This compound acts at a binding site distinct from the endogenous agonists glutamate and glycine, enhancing receptor function without directly activating the ion channel [2]. Its primary utility lies in the in vitro and in vivo investigation of NR2C and NR2D subunit-containing NMDA receptor function, which are implicated in specific neurophysiological and pathophysiological processes.

NMDA Receptor Potentiator-1 (Compound 1368) and the Critical Importance of Subunit-Selective Potentiation in NMDA Pharmacology


Interchanging NMDA receptor potentiators without careful consideration of subunit selectivity introduces a significant scientific risk, as each subunit (GluN2A-D) confers distinct biophysical properties, expression patterns, and physiological roles [1]. A compound that enhances NR2C or NR2D function may produce entirely different, or even opposing, effects compared to one that modulates NR2A or NR2B [2]. For instance, a non-selective or differently-selective analog could confound experimental outcomes by affecting neuronal populations or downstream signaling pathways not relevant to the research question [3]. Therefore, procurement decisions must be guided by explicit, quantitative evidence of subunit selectivity and functional impact, as detailed in the comparative analysis below, to ensure that the chosen compound is the most appropriate tool for the specific experimental model.

Comparative Quantitative Analysis of NMDA Receptor Potentiator-1 (Compound 1368) Against Key NR2C/NR2D Modulator Analogs


Comparative Potency of NMDA Receptor Potentiator-1 vs. CIQ at Recombinant NR2C and NR2D Subunits

NMDA Receptor Potentiator-1 (Compound 1368) demonstrates a distinct potency profile for enhancing NR2C and NR2D subunit-containing NMDA receptors, with reported IC50 values of 4 μM and 5 μM, respectively . In contrast, its close structural analog, CIQ (CAS 486427-17-2), potentiates the same subunits with greater potency, exhibiting EC50 values of 2.7 μM for NR2C and 2.8 μM for NR2D . This quantitative difference in a recombinant expression system highlights that NMDA Receptor Potentiator-1 is a less potent, but still effective, subunit-selective tool.

NMDA receptor NR2C subunit NR2D subunit Positive Allosteric Modulator Potency comparison

Subunit Selectivity Profile: NMDA Receptor Potentiator-1 vs. NR2B-Selective Modulators

NMDA Receptor Potentiator-1 (Compound 1368) is reported to be selective for NR2C and NR2D subunit-containing NMDA receptors, with IC50 values of 4 μM and 5 μM, respectively [1]. A key differentiating feature is its lack of reported activity at the more widely studied NR2B subunit, which is a primary target for other classes of modulators like GLYX-13 [2]. GLYX-13 (Rapastinel) is a glycine-site partial agonist whose actions are blocked by the NR2B-selective antagonist ifenprodil, indicating a distinct and NR2B-dependent mechanism [2].

Subunit selectivity NR2C NR2D NR2B NMDA receptor

Mechanistic Differentiation: Allosteric Potentiation vs. Endogenous Oxysteroid Modulation

NMDA Receptor Potentiator-1 (Compound 1368) acts as a positive allosteric modulator (PAM) likely binding to a novel site distinct from the orthosteric agonist sites [1]. Its mechanism contrasts with endogenous oxysterol analogs like SGE-201, which is an analog of 24(S)-hydroxycholesterol and primarily increases agonist efficacy without directly gating the channel [2]. SGE-201 shows potentiation at submicromolar concentrations [3]. While NMDA Receptor Potentiator-1's exact binding site and mechanism remain to be fully elucidated, its classification as a subunit-selective PAM places it in a different pharmacological category from oxysterol mimetics.

Allosteric modulation Oxysterol SGE-201 NMDA receptor Mechanism of action

Defined Research Applications for NMDA Receptor Potentiator-1 (Compound 1368) Based on Quantitative Selectivity Evidence


In Vitro Dissection of NR2C- and NR2D-Specific Signaling Pathways in Recombinant and Native Systems

Given its demonstrated selectivity for NR2C and NR2D subunits with IC50 values of 4 μM and 5 μM , NMDA Receptor Potentiator-1 is ideally suited for in vitro studies using heterologous expression systems (e.g., HEK293 cells, Xenopus oocytes) to characterize NR2C/D-specific downstream signaling, receptor trafficking, and pharmacology. Its use as a selective pharmacological probe allows researchers to isolate and amplify the functional contributions of these less-studied subunits from the confounding effects of NR2A or NR2B activation, which is critical for understanding their unique roles in synaptic and extrasynaptic signaling.

Ex Vivo Electrophysiological Studies in Brain Regions with Enriched NR2C/NR2D Expression

The subunit selectivity profile of NMDA Receptor Potentiator-1 [1] makes it a valuable tool for ex vivo brain slice electrophysiology in regions where NR2C and NR2D subunits are predominantly expressed, such as the cerebellum, thalamus, and specific brainstem nuclei. By enhancing endogenous NMDA receptor currents in these areas, researchers can investigate the contribution of NR2C/D-containing receptors to local circuit function, synaptic plasticity, and network oscillations, without the broad activation that would occur with non-selective potentiators or agonists. This application is directly supported by the compound's quantitative potency data.

In Vivo Behavioral Pharmacology for NR2C/D-Implicated Disorders (Research Use Only)

For in vivo research applications, the differentiated potency and selectivity of NMDA Receptor Potentiator-1 [2] enables its use as a systemic pharmacological tool in rodent models of neurological and psychiatric disorders where NR2C or NR2D dysfunction is hypothesized, such as certain forms of epilepsy, movement disorders, or aspects of schizophrenia. Its distinct potency compared to CIQ allows for a different window of target engagement, which can be crucial for correlating receptor occupancy with behavioral outcomes. As with all research compounds, its use is strictly limited to preclinical investigation in accordance with institutional guidelines.

Structure-Activity Relationship (SAR) Studies of Subunit-Selective NMDA Receptor Modulators

NMDA Receptor Potentiator-1 (Compound 1368) serves as a key reference compound in medicinal chemistry campaigns aimed at developing novel subunit-selective NMDA receptor PAMs. Its defined chemical structure and well-characterized, albeit modest, potency profile provide a crucial benchmark for evaluating new chemical entities. Researchers can directly compare the potency, efficacy, and selectivity of newly synthesized analogs against the known parameters of NMDA Receptor Potentiator-1 to guide SAR exploration and optimize drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for NMDA receptor potentiator-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.